Absence of Hepatic DNA Damage and ODC Induction: 2,6-Dimethyl-1-nitrosopiperidine vs. N-Nitrosopiperidine (NPIP) In Vivo
In a comparative in vivo study, female rats were orally dosed with one-fifth the LD₅₀ of 1-nitrosopiperidine (a carcinogen) and 2,6-dimethyl-1-nitrosopiperidine. Unlike 1-nitrosopiperidine, which caused marked hepatic DNA damage and a 3- to 7-fold increase in hepatic ornithine decarboxylase (ODC) activity, 2,6-dimethyl-1-nitrosopiperidine exhibited no effects on hepatic DNA damage, ODC activity, serum alanine aminotransferase (SGPT), cytochrome P-450 content, or glutathione content [1].
| Evidence Dimension | Hepatic DNA Damage and ODC Activity (in vivo carcinogenicity biomarkers) |
|---|---|
| Target Compound Data | No hepatic DNA damage; no change in ODC activity (n=5 noncarcinogenic compounds tested) |
| Comparator Or Baseline | 1-Nitrosopiperidine: Marked hepatic DNA damage; 3- to 7-fold increase in hepatic ODC activity (at 40 mg/kg); 9-fold increase at 120 mg/kg (3/5 LD₅₀) |
| Quantified Difference | Complete absence of DNA damage and ODC induction vs. significant biomarker elevation |
| Conditions | Female Sprague-Dawley rats, oral dosing at 1/5 LD₅₀, biomarkers measured at 21 and 4 hr before sacrifice |
Why This Matters
This directly demonstrates that 2,6-dimethyl substitution abrogates the carcinogenic biomarker response observed with unsubstituted NPIP, making this compound essential as a non-carcinogenic control or for studying steric blockade of metabolic activation.
- [1] Kitchin KT, Brown JL. Biochemical studies of six nitrogen-containing heterocycles in rat tissues. Biochem Pharmacol. 1989;38(16):2733-8. doi:10.1016/0006-2952(89)90561-3. PMID: 2764994. View Source
